molecular formula C24H48N2O3 B100730 N2,N2-Dimethyl-N6-palmitoyl-DL-lysine CAS No. 17196-50-8

N2,N2-Dimethyl-N6-palmitoyl-DL-lysine

Cat. No.: B100730
CAS No.: 17196-50-8
M. Wt: 412.6 g/mol
InChI Key: CEHMUNRRTVABKG-QFIPXVFZSA-N
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Description

N2,N2-Dimethyl-N6-palmitoyl-DL-lysine (CAS: 26878-31-9; EC: 248-082-9) is a lysine derivative modified with a dimethyl group at the N2 position and a palmitoyl (C16:0 saturated fatty acid) group at the N6 position. Its molecular formula is C24H48N2O3, with a molecular weight of 412.65 g/mol . The palmitoyl group confers significant lipophilicity, making the compound suitable for applications requiring lipid membrane integration or sustained release in drug delivery systems. While explicit solubility data are unavailable, its structural features suggest low aqueous solubility and enhanced compatibility with hydrophobic environments .

Properties

CAS No.

17196-50-8

Molecular Formula

C24H48N2O3

Molecular Weight

412.6 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-6-(hexadecanoylamino)hexanoic acid

InChI

InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-21-18-17-19-22(24(28)29)26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1

InChI Key

CEHMUNRRTVABKG-QFIPXVFZSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C

Other CAS No.

17196-50-8

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds Analyzed:

N2,N2-Dimethyl-N6-oleoyl-DL-lysine (CAS: 17196-50-8; EC: 241-237-1)

N2,N6-Diacetyl-L-lysine (CAS: 499-86-5)

N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine (CAS: 17196-51-9)

Comparative Analysis:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Acyl Group Solubility Key Features
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine 26878-31-9 C24H48N2O3 412.65 Palmitoyl (C16:0) Low (lipophilic) High lipid solubility; stable integration into membranes .
N2,N2-Dimethyl-N6-oleoyl-DL-lysine 17196-50-8 C22H44N2O3 384.60 Oleoyl (C18:1, unsaturated) Moderate Enhanced fluidity due to unsaturated chain; lower melting point .
N2,N6-Diacetyl-L-lysine 499-86-5 C10H18N2O4 230.26 Acetyl (C2) High (220 g/L at 25°C) Water-soluble; used in biochemical assays and peptide synthesis .
N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine 17196-51-9 C20H40N2O3 356.55 1-Oxotetradecyl (C14:0 with ketone) Moderate (polarity from ketone) Potential for targeted interactions via ketone functionality .

Critical Research Findings and Implications

Lipophilicity and Applications: The palmitoyl group in this compound enhances its affinity for lipid bilayers, making it ideal for drug delivery systems requiring prolonged release or membrane anchoring . In contrast, the acetylated variant (N2,N6-Diacetyl-L-lysine) is highly water-soluble, favoring applications in aqueous formulations or enzymatic studies .

Functional Group Interactions :

  • The 1-oxotetradecyl group in N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine introduces a ketone moiety, which may participate in hydrogen bonding or redox reactions, broadening its utility in chemical synthesis .

Q & A

Basic Question: How can researchers confirm the structural identity of N2,N2-Dimethyl-N6-palmitoyl-DL-lysine in experimental settings?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the dimethyl (N2,N2) and palmitoyl (C16:0) substituents. The absence of free lysine ε-amino protons and the presence of methyl resonances (~2.1–2.3 ppm) are critical markers.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula C24_{24}H48_{48}N2_2O3_3 (m/z 412.65000) .
  • CAS Registry Cross-Validation: Use the assigned CAS number 17196-50-8 to cross-reference purity and synthesis protocols in regulatory databases .

Basic Question: What are the recommended synthesis routes for this compound, and how can patent databases aid in experimental design?

Methodological Answer:

  • Synthesis Strategy: Acylation of dimethyl-lysine with palmitoyl chloride under anhydrous conditions, followed by purification via column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining to confirm acylation completion.
  • Patent Database Utilization: The MDL® Patent Chemistry Database provides access to patented reaction conditions, including solvent systems (e.g., DMF or dichloromethane), catalysts (e.g., DMAP), and temperature ranges (20–50°C). Cross-link patent claims with academic literature to resolve contradictions in yield optimization (e.g., conflicting reports on reaction times) .

Advanced Question: How can researchers address discrepancies in reported physicochemical properties (e.g., density, melting point) for this compound?

Methodological Answer:

  • Standardized Measurement Protocols: Follow NIST Chemistry WebBook guidelines for determining properties like melting point (differential scanning calorimetry) and density (pycnometry). Discrepancies often arise from impurities or polymorphic forms.
  • Cross-Validation: Compare data across peer-reviewed studies and regulatory filings (e.g., ECHA registration dossiers). For example, the absence of published density values in some sources necessitates experimental replication under controlled humidity/temperature .

Advanced Question: What methodological approaches are recommended for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Thermal Stability: Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC-UV (210–220 nm) to detect free lysine or palmitic acid byproducts.
    • Hydrolytic Stability: Expose the compound to buffers at pH 3, 7, and 10 (37°C, 72 hours). Quantify hydrolysis products using LC-MS/MS.
  • Data Interpretation: Use Arrhenius kinetics to predict shelf life. Note that dimethylation at N2 may enhance steric protection against hydrolysis compared to non-methylated analogs .

Advanced Question: How can researchers optimize analytical methods for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC Method Development:
    • Column: C18 reversed-phase (150 mm × 4.6 mm, 3 µm).
    • Mobile Phase: Gradient of acetonitrile/water (0.1% formic acid) from 50% to 95% over 20 minutes.
    • Detection: Evaporative light scattering (ELS) or charged aerosol detection (CAD) for non-UV-active impurities.
  • Reference Standards: Source certified impurities (e.g., N6-palmitoyl-lysine) from suppliers adhering to NIST Standard Reference Data protocols .

Advanced Question: What strategies resolve contradictions in reported biological activity data for acylated lysine derivatives?

Methodological Answer:

  • Meta-Analysis Framework:
    • Data Harmonization: Normalize activity metrics (e.g., IC50_{50}, EC50_{50}) across studies using tools like ChemInform Reaction Library .
    • Structural-Activity Relationship (SAR) Modeling: Compare N2,N2-dimethylation effects against non-methylated analogs (e.g., N6-palmitoyl-L-lysine). Dimethylation may alter membrane permeability or enzyme binding kinetics .
  • Experimental Replication: Reproduce key assays (e.g., enzyme inhibition) under standardized conditions to isolate variables like solvent choice (DMSO vs. ethanol) .

Advanced Question: How can researchers leverage patent data to identify gaps in the application landscape for this compound?

Methodological Answer:

  • Patent Mining: Use the MDL® Patent Chemistry Database to extract claims related to:
    • Therapeutic Applications: Anti-inflammatory or metabolic modulators (e.g., analogs in N6-Trimethyl-L-lysine studies ).
    • Material Science: Surfactant or lipid nanoparticle formulations.
  • Gap Analysis: Identify under-explored areas (e.g., neurological applications) by cross-referencing patent classifications (IPC codes) with academic literature .

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